![molecular formula C24H30N2 B273777 4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile](/img/structure/B273777.png)
4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Hexylcyclohexyl)pyridin-2-yl]benzonitrile, commonly known as HCN1 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HCN1 antagonist belongs to the family of ion channel blockers and is primarily used to study the role of HCN1 channels in various physiological and pathological processes.
Mecanismo De Acción
HCN1 antagonist blocks the HCN1 channels by binding to a specific site on the channel protein. HCN1 channels are responsible for the inward flow of the hyperpolarization-activated cyclic nucleotide-gated (HCN) current, which regulates neuronal excitability. By blocking the HCN1 channels, HCN1 antagonist reduces the excitability of neurons and decreases the firing rate of action potentials.
Biochemical and Physiological Effects:
HCN1 antagonist has been shown to have several biochemical and physiological effects. In animal models, HCN1 antagonist has been shown to reduce the severity of seizures and neuropathic pain. Additionally, HCN1 antagonist has been shown to have antidepressant effects in animal models of depression. In cardiac tissue, HCN1 antagonist has been shown to reduce the incidence of arrhythmias and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of HCN1 antagonist is its high selectivity for HCN1 channels, which allows for specific targeting of these channels. Additionally, HCN1 antagonist has a long half-life, which allows for prolonged effects. However, one of the limitations of HCN1 antagonist is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of HCN1 antagonist. One direction is to investigate the role of HCN1 channels in other pathological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of HCN1 antagonist and its effects on other ion channels and neurotransmitter systems. Finally, the development of more potent and selective HCN1 antagonists may lead to the development of new therapeutic agents for various neurological and cardiovascular disorders.
Conclusion:
In conclusion, HCN1 antagonist is a promising research tool that has the potential to provide insights into the role of HCN1 channels in various physiological and pathological processes. The synthesis of HCN1 antagonist involves several steps, and its purity is determined by HPLC and NMR spectroscopy. HCN1 antagonist blocks the HCN1 channels, reducing neuronal excitability and decreasing the firing rate of action potentials. HCN1 antagonist has been shown to have several biochemical and physiological effects, including reducing the severity of seizures and neuropathic pain, and improving cardiac function. HCN1 antagonist has advantages and limitations for lab experiments, and future research directions include investigating the role of HCN1 channels in other pathological conditions and developing more potent and selective HCN1 antagonists.
Métodos De Síntesis
The synthesis of HCN1 antagonist involves several steps, including the reaction of 4-cyanobenzaldehyde with 2-bromo-5-(4-hexylcyclohexyl)pyridine, followed by the reduction of the product with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4-fluorobenzonitrile. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
HCN1 antagonist is primarily used as a research tool to study the role of HCN1 channels in various physiological and pathological processes. HCN1 channels are expressed in various regions of the brain and play a critical role in regulating neuronal excitability. Therefore, HCN1 antagonist is used to investigate the role of HCN1 channels in epilepsy, neuropathic pain, and depression. Additionally, HCN1 antagonist is used to study the effect of HCN1 channels on cardiac function and the development of arrhythmias.
Propiedades
Fórmula molecular |
C24H30N2 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
4-[5-(4-hexylcyclohexyl)pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C24H30N2/c1-2-3-4-5-6-19-7-11-21(12-8-19)23-15-16-24(26-18-23)22-13-9-20(17-25)10-14-22/h9-10,13-16,18-19,21H,2-8,11-12H2,1H3 |
Clave InChI |
WAXSSXFESDLULO-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
SMILES canónico |
CCCCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
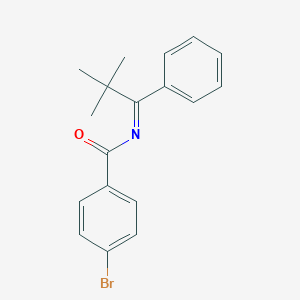
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
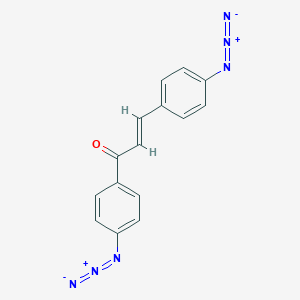
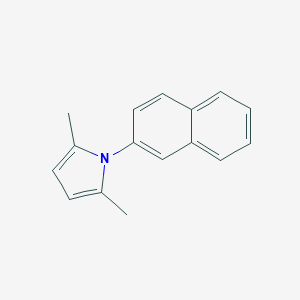
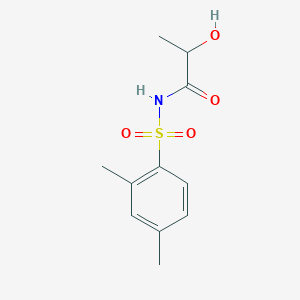
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
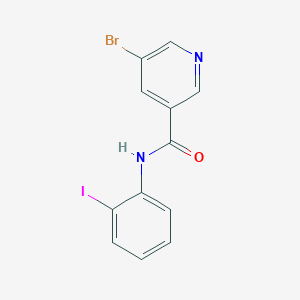

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)